![molecular formula C19H20N2O3 B1397010 ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate CAS No. 893009-73-9](/img/structure/B1397010.png)
ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate
Vue d'ensemble
Description
“Ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate” is a chemical compound with the CAS Number: 893009-73-9 . It has a molecular weight of 324.38 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H20N2O3/c1-2-24-18 (22)14-7-9-16 (10-8-14)20-19 (23)21-17-11-6-13-4-3-5-15 (13)12-17/h6-12H,2-5H2,1H3, (H2,20,21,23) . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point range of 212 - 215 degrees Celsius . It is a solid at room temperature .Applications De Recherche Scientifique
Supramolecular Structures
Research by Portilla et al. (2007) delves into the hydrogen-bonded supramolecular structures of related compounds, focusing on their dimensional properties and interactions. The study provides insights into the potential applications of such compounds in the design of new materials with specific molecular configurations and properties (Portilla et al., 2007).
Potential Metabolites Synthesis
Sunthankar et al. (1993) synthesized potential metabolites of closely related compounds, exploring their chemical transformations and developing methods sensitive to their structural intricacies. This research contributes to understanding the metabolic pathways and potential bioactive metabolites of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Sunthankar et al., 1993).
Antiplatelet Activity
A study by Chen et al. (2008) on derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, a structurally similar compound, highlighted its role as a non-peptide protease-activated receptor 4 (PAR4) antagonist. The findings are crucial for developing new antiplatelet agents, suggesting potential therapeutic applications for related compounds (Chen et al., 2008).
Encapsulation for Cosmetic Applications
Research conducted by 황윤균 et al. (2017) focused on the encapsulation of water-insoluble bioactive compounds, including a compound similar to ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate, for cosmetic applications. This study explores the use of polymeric microparticles to improve the stability and efficacy of cosmetic compounds, potentially extending to pharmaceutical applications (황윤균 et al., 2017).
Schiff and Mannich Bases Synthesis
Bekircan and Bektaş (2008) explored the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, offering a pathway to novel compounds with potential biological activities. This research could inform the development of new drugs and materials based on the structural framework of ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate (Bekircan & Bektaş, 2008).
Optical and Nonlinear Properties
A study by Abdullmajed et al. (2021) on the nonlinear optical properties of derived Schiff base compounds provides insights into the electronic and optical characteristics of similar compounds, highlighting their potential in optical limiting and other photonic applications (Abdullmajed et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-24-18(22)14-7-9-16(10-8-14)20-19(23)21-17-11-6-13-4-3-5-15(13)12-17/h6-12H,2-5H2,1H3,(H2,20,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMZUMNATVNKDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-{[(2,3-dihydro-1H-inden-5-yl)carbamoyl]amino}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
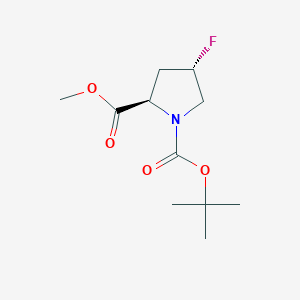
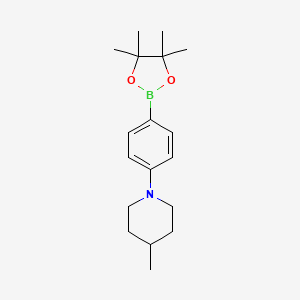
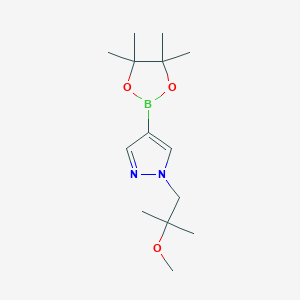
![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/structure/B1396932.png)
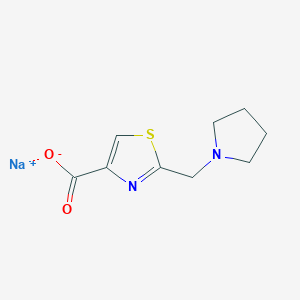
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396935.png)
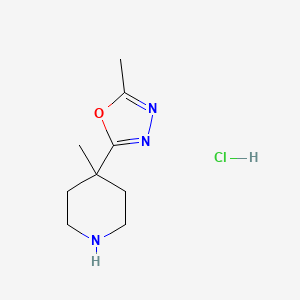
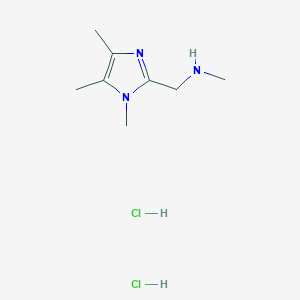
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)

![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396950.png)